molecular formula C14H14N2O2 B13755883 3-Cyanomethylindole-N-acetic acid ethyl ester

3-Cyanomethylindole-N-acetic acid ethyl ester

Cat. No.: B13755883
M. Wt: 242.27 g/mol
InChI Key: HXTBSJOGZDYEIO-UHFFFAOYSA-N
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Description

3-Cyanomethylindole-N-acetic acid ethyl ester is a synthetic organic compound with the molecular formula C14H14N2O2 It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of a cyanomethyl group and an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanomethylindole-N-acetic acid ethyl ester typically involves the reaction of indole derivatives with cyanomethyl and acetic acid ethyl ester groups. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The cyanomethyl group can be introduced through nucleophilic substitution reactions, and the acetic acid ethyl ester moiety can be added via esterification reactions involving ethyl chloroacetate and sodium cyanide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyanomethylindole-N-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Cyanomethylindole-N-acetic acid ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyanomethylindole-N-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed by esterases to release active indole derivatives, which can then interact with various biological targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    Indole-3-butyric acid: Another plant hormone with a butyric acid moiety instead of an acetic acid ester.

    Methyl indole-3-acetic acid: A methyl ester derivative of indole-3-acetic acid

Uniqueness

3-Cyanomethylindole-N-acetic acid ethyl ester is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 2-[3-(cyanomethyl)indol-1-yl]acetate

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)10-16-9-11(7-8-15)12-5-3-4-6-13(12)16/h3-6,9H,2,7,10H2,1H3

InChI Key

HXTBSJOGZDYEIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)CC#N

Origin of Product

United States

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